molecular formula C12H11F2N3O B7529246 N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide

N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide

Cat. No. B7529246
M. Wt: 251.23 g/mol
InChI Key: VHIAKTRKHHCMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized through various methods.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to have potential therapeutic applications in various scientific research fields. In cancer research, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been found to inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell proliferation. In neurodegenerative diseases, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to protect against oxidative stress and reduce inflammation in neuronal cells. In addition, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has also been investigated for its potential use in the treatment of diabetes and obesity.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide is not fully understood, but it has been suggested that it may act as an inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide may induce apoptosis and suppress cell proliferation in cancer cells. In addition, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide may also exert its neuroprotective effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been found to induce apoptosis, suppress cell proliferation, and inhibit tumor growth. In neuronal cells, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to protect against oxidative stress and reduce inflammation. In addition, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has also been investigated for its potential use in the treatment of diabetes and obesity, but further research is needed to determine its efficacy in these areas.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide in lab experiments is its high purity and good yields, which makes it easy to synthesize and study. In addition, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to have potential therapeutic applications in various scientific research fields, which makes it a valuable compound for investigating new treatments. However, one limitation of using N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide is its limited solubility, which can make it difficult to administer in certain experiments. In addition, further research is needed to determine the optimal dosage and administration methods for N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide. In cancer research, further studies are needed to investigate the efficacy of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide in different types of cancer and to determine the optimal dosage and administration methods. In neurodegenerative diseases, more research is needed to understand the mechanisms of action of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide and to determine its efficacy in animal models. In addition, further research is needed to investigate the potential use of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide in the treatment of diabetes and obesity, as well as other diseases and conditions.

Synthesis Methods

N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide can be synthesized through various methods, including the reaction of 3,4-difluoroaniline with 1-pyrazole-1-carboxylic acid, followed by conversion to the amide using propionyl chloride. Another method involves the reaction of 3,4-difluoroaniline with 1-pyrazole-5-carboxylic acid, followed by conversion to the amide using propionyl chloride and triethylamine. Both methods have been reported to yield high purity and good yields of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-8(17-6-2-5-15-17)12(18)16-9-3-4-10(13)11(14)7-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIAKTRKHHCMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)F)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.